2-Fluoro-6-(methylsulfonyl)benzonitrile
Description
Significance of Fluorinated Aromatic Nitriles in Modern Synthetic Chemistry
Fluorinated aromatic nitriles are a class of compounds that have garnered considerable attention in synthetic chemistry. The incorporation of a fluorine atom onto an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. These changes are highly desirable in the development of new pharmaceuticals and agrochemicals. chemimpex.com For instance, the fluorine atom's high electronegativity can enhance the biological activity of a molecule and improve its pharmacokinetic profile.
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. This versatility makes fluorinated aromatic nitriles valuable intermediates in the synthesis of complex molecular architectures. chemimpex.com They serve as key building blocks in the creation of novel therapeutic agents and advanced materials. chemimpex.com
Historical Context of Methylsulfonyl-Substituted Benzonitriles in Chemical Sciences
The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group that is known to enhance the polarity and water solubility of organic molecules. Its presence on a benzonitrile (B105546) framework can significantly impact the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions.
Historically, methylsulfonyl-substituted aromatic compounds have been integral in the development of various industrial and pharmaceutical products. The sulfonyl group's ability to act as a good leaving group and to activate adjacent positions for nucleophilic attack has been widely exploited in organic synthesis. While specific historical data on methylsulfonyl-substituted benzonitriles is not extensively documented in readily available literature, the broader class of aryl sulfones has a long-standing history in medicinal chemistry and materials science.
The combination of the fluorine atom and the methylsulfonyl group on a benzonitrile scaffold, as seen in 2-Fluoro-6-(methylsulfonyl)benzonitrile, represents a modern approach to fine-tuning molecular properties for specific applications. The synergistic effects of these functional groups are an area of active investigation in contemporary chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO2S |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-fluoro-6-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 |
InChI Key |
XKLKOJKTEGQJOF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1C#N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 6 Methylsulfonyl Benzonitrile and Its Precursors
Strategies for Regioselective Functionalization of the Benzonitrile (B105546) Core
Achieving the specific 1,2,3-substitution pattern of 2-Fluoro-6-(methylsulfonyl)benzonitrile demands a carefully designed synthetic sequence. The regiochemical outcome of aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring. Since all three functional groups in the target molecule are meta-directing for electrophilic substitution, a straightforward sequential substitution of a simple benzene (B151609) precursor is not feasible. Therefore, strategies often rely on pre-functionalized starting materials or the use of powerful regiocontrol techniques like ortho-directed metalation, followed by the installation or conversion of the required functional groups. The order of introduction of the fluorine, methylsulfonyl, and nitrile moieties is a critical consideration in any synthetic plan.
The nitrile functional group is a versatile synthon in organic chemistry, serving as a precursor to amines, carboxylic acids, and other functionalities. numberanalytics.comfiveable.menumberanalytics.com Its incorporation into an aromatic ring can be accomplished through several robust and well-established methods.
Two of the most prominent methods for synthesizing aryl nitriles are the Sandmeyer and the Rosenmund-von Braun reactions. numberanalytics.comnih.gov
The Sandmeyer Reaction : This reaction involves the diazotization of a primary aromatic amine (aniline derivative) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group (N₂) by a cyanide nucleophile, yielding the corresponding benzonitrile. wikipedia.orgmasterorganicchemistry.comthermofisher.comwikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
The Rosenmund-von Braun Reaction : This method provides a direct route to aryl nitriles from aryl halides. numberanalytics.comorganic-chemistry.orgwikipedia.org The reaction involves heating an aryl halide (typically a bromide or iodide) with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or NMP. organic-chemistry.orgnumberanalytics.com The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) species. organic-chemistry.org Modern catalytic variants have been developed to mitigate the harsh conditions and stoichiometric use of copper. organic-chemistry.org
Other established pathways include the dehydration of primary benzamides, often using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), and the one-step conversion of benzaldehydes using hydroxylamine (B1172632) in the presence of a dehydrating agent. wikipedia.orgjustia.com
Table 1: Comparison of Major Aryl Nitrile Synthesis Pathways
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction |
|---|---|---|
| Starting Material | Aryl Amine | Aryl Halide |
| Key Reagent | NaNO₂/Acid, CuCN | CuCN (often stoichiometric) |
| Typical Conditions | Aqueous, often low temperature for diazotization, then warming | High temperature (up to 200°C), polar aprotic solvent |
| Key Intermediate | Aryl Diazonium Salt | Organocopper Species |
| Advantages | Starts from readily available anilines; good for substitution patterns not accessible by other means. organic-chemistry.org | Direct conversion of aryl halides. |
| Disadvantages | Diazonium salts can be unstable; stoichiometric copper salts. | Harsh reaction conditions; product purification can be difficult. organic-chemistry.org |
The introduction of fluorine onto an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties. For the synthesis of this compound, regioselective fluorination is paramount. The primary methods for aryl fluorination are categorized as either electrophilic or nucleophilic. wikipedia.org
Electrophilic fluorination involves the reaction of a nucleophilic carbon center (such as an electron-rich aromatic ring or an organometallic intermediate) with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org While highly reactive and hazardous reagents like elemental fluorine (F₂) exist, modern organic synthesis predominantly relies on a class of more stable and manageable reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.org
These N-F reagents feature electron-withdrawing groups attached to the nitrogen atom, which polarizes the N-F bond and makes the fluorine atom electrophilic. wikipedia.org The most widely used reagents are cationic, as the positive charge on the nitrogen atom strongly enhances the electrophilicity of the fluorine. A prime example is Selectfluor , chemically known as 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) or F-TEDA-BF₄. wikipedia.orgorganic-chemistry.org
The reaction of an aromatic compound with Selectfluor is believed to proceed through either a direct Sₙ2-type attack of the aromatic π-system on the fluorine atom or a single-electron transfer (SET) mechanism. rsc.org The SET pathway involves an initial electron transfer from the electron-rich arene to Selectfluor, forming a radical cation and a fluorine radical, which then combine. rsc.org These reactions can be performed on various substrates, including activated aromatic rings, phenols, and aryl organometallic compounds. wikipedia.orgvaia.com
Table 2: Common Electrophilic N-F Fluorinating Agents
| Reagent Name | Acronym | Structure | Characteristics |
|---|---|---|---|
| 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor (F-TEDA-BF₄) | Cationic DABCO derivative | Highly reactive, versatile, commercially available, solid, relatively safe to handle. wikipedia.orgorganic-chemistry.org |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Neutral reagent, effective, crystalline solid, commonly used for fluorinating enolates and other carbanions. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Neutral reagent, one of the early effective N-F reagents. wikipedia.org |
Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. nih.govlibretexts.org In the context of this compound, both the nitrile and the methylsulfonyl groups are potent electron-withdrawing groups, making the aromatic core highly susceptible to nucleophilic attack.
The SₙAr mechanism is a two-step addition-elimination process. youtube.com First, a nucleophile (in this case, a fluoride (B91410) ion from a source like KF or CsF) attacks the carbon atom bearing a suitable leaving group (e.g., -Cl, -Br, -NO₂). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com For the reaction to proceed, the negative charge of this complex must be stabilized by electron-withdrawing groups positioned ortho and/or para to the site of attack. libretexts.orgyoutube.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring.
A notable feature of SₙAr is the leaving group ability, which often follows the order F > Cl > Br > I. libretexts.orgyoutube.com This is counterintuitive based on bond strengths but is explained by the fact that the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the attack by the nucleophile. libretexts.orgyoutube.com The classic Halex (halogen exchange) reaction, where an aryl chloride is converted to an aryl fluoride using an alkali metal fluoride at high temperatures, is a prime industrial example of this methodology. orgsyn.org
Table 3: Principles of Nucleophilic Aromatic Substitution (SₙAr) for Fluorination
| Factor | Requirement/Effect on Reaction | Rationale |
|---|---|---|
| Substrate Activation | Requires strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) ortho/para to the leaving group. libretexts.org | Stabilizes the negative charge in the intermediate Meisenheimer complex. youtube.com |
| Leaving Group | Good leaving groups are necessary. The typical reactivity order is -NO₂ > -F > -Cl > -Br > -I. libretexts.orgyoutube.com | The rate-determining step is nucleophilic attack, which is accelerated by more electronegative substituents. |
| Fluoride Source | Anhydrous alkali metal fluorides (KF, CsF) are common. | Provides the fluoride nucleophile. Anhydrous conditions are crucial to avoid competing hydrolysis reactions. |
| Solvent | High-boiling, polar aprotic solvents (e.g., DMSO, DMF, Sulfolane). | Solubilizes the fluoride salt and facilitates the reaction, which often requires high temperatures. |
The methylsulfonyl group (-SO₂CH₃) is a key functional group found in many pharmaceuticals and agrochemicals. Its incorporation onto an aromatic ring can be achieved through several methods, primarily involving either the formation of a carbon-sulfur bond followed by oxidation, or the direct installation of the sulfonyl group.
The direct introduction of a methylsulfonyl group onto an aromatic ring can be accomplished via a Friedel-Crafts-type reaction. This typically involves reacting the aromatic substrate with methanesulfonyl chloride (CH₃SO₂Cl) or methanesulfonyl fluoride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com This method is most effective on electron-rich aromatic compounds. However, the reaction can be challenging and sometimes gives low yields, with potential side reactions like chlorination of the aromatic ring when using methanesulfonyl chloride. google.com
More contemporary methods for forming aryl methyl sulfones have been developed to overcome the limitations of the classical Friedel-Crafts approach. These include:
Transition-metal catalyzed cross-coupling: Palladium or copper catalysts can be used to couple aryl halides or aryl boronic acids with a sulfonylating agent like sodium methanesulfinate (B1228633) (CH₃SO₂Na) or with sulfur dioxide surrogates (like DABSO) followed by methylation. chemrxiv.orgorganic-chemistry.org
Radical sulfonylation: Aniline derivatives can be directly sulfonylated using sulfinate salts under photoredox catalysis. rsc.org
Another classical, albeit indirect, route is the chlorosulfonylation of an aromatic compound with chlorosulfonic acid (ClSO₃H) to produce an arylsulfonyl chloride (ArSO₂Cl). google.comgoogle.com This intermediate can then be subjected to reduction and subsequent methylation or other transformations to yield the desired aryl methyl sulfone.
Table 4: Representative Conditions for Direct Aryl Sulfonylation
| Method | Aromatic Substrate | Sulfonylating Agent | Catalyst/Conditions | Product |
|---|---|---|---|---|
| Friedel-Crafts Sulfonylation | Mesitylene | Methanesulfonyl fluoride | AlCl₃ | 2,4,6-Trimethylphenyl methyl sulfone google.com |
| Friedel-Crafts Sulfonylation | Chlorobenzene | Methanesulfonyl fluoride | AlCl₃, 110°C | Chlorophenyl methyl sulfone google.com |
| Cross-Coupling | Aryl Halide (Ar-X) | Sodium Methanesulfinate | CuI / Ligand | Aryl Methyl Sulfone (Ar-SO₂CH₃) chemrxiv.org |
| Cross-Coupling | Aryl Boronic Acid (Ar-B(OH)₂) | K₂S₂O₅ / Diaryliodonium salt | Au Catalyst | Diaryl Sulfone (Ar-SO₂-Ar') organic-chemistry.org |
Sulfonylation Methods for Methylsulfonyl Moiety Incorporation
Oxidative Approaches for Sulfonyl Group Formation (e.g., chlorine oxidation of alkyl sulfophenyl precursors)
The formation of the methylsulfonyl (–SO₂CH₃) group is a critical step in the synthesis of this compound. This is typically achieved through the oxidation of a corresponding methylthio (–SCH₃) precursor, such as 2-fluoro-6-(methylthio)benzonitrile. Oxidative chlorination is a robust and widely employed method for this transformation.
This process involves the use of strong oxidizing agents in the presence of a chlorine source to convert the sulfide (B99878) directly to the sulfonyl chloride, which can then be hydrolyzed or reacted further to yield the sulfone. A patented method for a similar structure, 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, utilizes chlorine gas in a mixture of concentrated hydrochloric and nitric acids to oxidize the corresponding alkyl sulfophenyl precursor. google.com This approach is noted for its high yield (over 90%) and high product purity (over 97%). google.com
The general principle of oxidative chlorination involves the reaction of a thioether with reagents that can deliver both oxygen and chlorine atoms. Common reagents for this type of transformation include:
Chlorine Gas (Cl₂) : Often used in acidic media, it provides a direct and powerful method for oxidation. google.com
N-Chlorosuccinimide (NCS) : A milder and more selective reagent for the oxidative chlorination of thiols and sulfides.
Hydrogen Peroxide/Thionyl Chloride (H₂O₂/SOCl₂) : This combination serves as a highly reactive system for converting thiols to sulfonyl chlorides.
The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. The table below summarizes various reagents used for the oxidative formation of sulfonyl groups.
Interactive Table: Reagents for Oxidative Sulfonyl Group Formation
| Reagent System | Substrate Type | Key Advantages |
|---|---|---|
| Chlorine (Cl₂) / HCl / HNO₃ | Alkyl Sulfophenyl | High yield and purity, suitable for industrial scale. google.com |
| N-Chlorosuccinimide (NCS) / HCl | Thiols | Good yields under mild conditions. |
| Hydrogen Peroxide (H₂O₂) / Zirconium Tetrachloride (ZrCl₄) | Thiols, Disulfides | High purity, efficient conversion. |
Multi-Step Synthesis Pathways for this compound
Constructing the target molecule with its specific substitution pattern requires a well-designed multi-step synthesis. The sequence of reactions is crucial to avoid unwanted side reactions and to ensure high yields.
Sequential Halogenation and Subsequent Substitution Routes
This classical approach involves building the molecule by adding functional groups to a simpler aromatic starting material in a stepwise fashion. Halogenation is a key tactic, as the halogen atom can serve as a leaving group for subsequent nucleophilic substitution or as a handle for directed metallation.
A plausible synthetic route could begin with a readily available fluorinated compound. For instance, a di-halogenated benzene could undergo selective substitution reactions. One halogen can be substituted with a methylthiolate group, which is then oxidized to the methylsulfonyl group as described previously. The remaining halogen can then be converted to the nitrile group. Nucleophilic aromatic substitution is a fundamental reaction in this process, where an electron-withdrawing group (like the newly formed sulfonyl group) activates the ring towards attack by a nucleophile like the cyanide ion. jeeadv.ac.in
Cross-Coupling Strategies for Benzonitrile Scaffold Construction
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance. For the synthesis of this compound, a cross-coupling reaction could be employed to introduce the cyano group.
The Rosenmund-von Braun reaction, which uses copper(I) cyanide to convert an aryl halide to an aryl nitrile, is a classic example. acs.org More contemporary methods utilize palladium or nickel catalysts for the cyanation of aryl halides or triflates, often under milder conditions. A potential strategy would involve synthesizing a precursor like 2-bromo-1-fluoro-3-(methylsulfonyl)benzene and then subjecting it to a palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). Such coupling reactions, including Heck, Suzuki, and Stille, are foundational in modern organic synthesis for creating C-C bonds. iitg.ac.in
Green Chemistry Approaches and Sustainable Synthetic Routes for this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. For a multi-step synthesis, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
One strategy is the use of one-pot reactions, which reduce the need for intermediate purification steps, thereby saving solvents and energy. rsc.org For the synthesis of benzonitriles, routes starting from aldehydes using recyclable ionic liquids as catalysts and solvents have been developed. rsc.org These ionic liquids can simplify the separation process and eliminate the need for metal salt catalysts. rsc.org
Another green approach is the development of catalytic methods that avoid stoichiometric, and often toxic, reagents. For instance, developing catalytic oxidation methods for the sulfide-to-sulfone conversion that use air or hydrogen peroxide as the ultimate oxidant would be a significant improvement over methods requiring stoichiometric amounts of chlorine or other harsh oxidants. Asymmetric catalysis methods are also being developed to produce chiral nitriles under mild conditions, avoiding highly toxic cyanides. acs.org
Industrial Scalability Considerations for this compound Production
Transitioning a synthetic route from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to ensure the process is safe, cost-effective, and produces the target compound with consistent quality and high yield.
For the synthesis of this compound, key scalability factors include:
Reagent Cost and Availability : The cost of starting materials and reagents is a major factor. For example, while complex palladium catalysts may be excellent on a lab scale, their cost can be prohibitive for large-scale production unless catalyst loading is very low and recycling is efficient.
Reaction Conditions : Reactions that require extreme temperatures (very high or cryogenic), high pressures, or highly anhydrous conditions are more expensive and difficult to implement on a large scale. The chlorine oxidation to form the sulfonyl group is often highly exothermic and requires careful thermal management to prevent runaway reactions. google.com
Process Optimization : On an industrial scale, even small improvements in yield can lead to significant cost savings. Continuous flow chemistry is an increasingly adopted technology that can improve safety (by minimizing the volume of hazardous material reacting at any one time) and increase throughput and consistency compared to traditional batch processing.
Interactive Table: Lab-Scale vs. Industrial-Scale Synthesis Considerations
| Feature | Laboratory Scale | Industrial Scale |
|---|---|---|
| Primary Goal | Proof of concept, synthesis of small quantities | Cost-effectiveness, safety, high throughput, consistency |
| Reagent Choice | Novelty and effectiveness are key; cost is secondary | Low cost, high availability, and safety are paramount |
| Reaction Conditions | Wide range of conditions acceptable (e.g., cryogenic) | Preference for near-ambient temperature and pressure |
| Safety Focus | Fume hood and personal protective equipment | Process safety, containment, and automated controls |
| Waste | Managed as a small-volume waste stream | Significant cost factor; requires treatment and disposal protocols |
| Technology | Batch processing in glassware | Batch reactors or continuous flow systems; robust materials |
Mechanistic Investigations of 2 Fluoro 6 Methylsulfonyl Benzonitrile Reactivity
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group
Aromatic rings are typically electron-rich and thus react with electrophiles. wikipedia.org However, the presence of potent electron-withdrawing groups can render the aromatic ring electron-poor, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This process, known as nucleophilic aromatic substitution (SNAr), is a primary reaction pathway for 2-Fluoro-6-(methylsulfonyl)benzonitrile, focusing on the displacement of the fluoride (B91410) ion. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com
The reactivity of an aryl halide in an SNAr reaction is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubbyjus.comlibretexts.org In the case of this compound, both the nitrile (-CN) and the methylsulfonyl (-SO₂CH₃) groups are powerful EWGs. Their position ortho to the fluorine atom is critical for activating the ring towards nucleophilic attack. pressbooks.publibretexts.org
Interestingly, in SNAr reactions, the order of reactivity for halogen leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. chemistrysteps.comnih.gov This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.comchemistrysteps.com
A wide array of nucleophiles can participate in SNAr reactions with activated aryl halides like this compound. These include oxygen nucleophiles (such as alkoxides and hydroxides), nitrogen nucleophiles (ammonia, primary and secondary amines), and carbon nucleophiles (like enolates and nitrile anions). chemistrysteps.combyjus.comorgsyn.org
The choice of reaction conditions is vital for a successful SNAr transformation. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF), are commonly employed as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. nih.govorgsyn.org DMSO is often a favored choice. nih.gov In cases where the nucleophile is not inherently anionic, a base is required to generate the reactive species in situ. For instance, in the reaction with a secondary nitrile like isobutyronitrile, a strong, non-nucleophilic base such as potassium hexamethyldisilylamide (KHMDS) is effective. orgsyn.org
Table 1: Representative Conditions for SNAr Reactions on Activated Aryl Fluorides
| Nucleophile Type | Example Nucleophile | Typical Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|
| Nitrogen | Amines (e.g., NH₃, RNH₂, R₂NH) | Not always required | DMSO, THF | Room temperature to moderate heating | chemistrysteps.combyjus.com |
| Oxygen | Alkoxides (e.g., NaOCH₃), Hydroxide (B78521) (e.g., NaOH) | Not applicable | DMSO, Alcohols | Elevated temperatures may be needed | chemistrysteps.comlibretexts.org |
| Carbon | α-anion of a secondary nitrile (e.g., Isobutyronitrile) | KHMDS | THF | Heating (e.g., 60°C) | orgsyn.org |
While the SNAr pathway is highly favored for electron-deficient aryl halides, an alternative mechanism for nucleophilic substitution on aromatic rings is the radical-nucleophilic aromatic substitution, or Sₙ1, reaction. wikipedia.orgorganicreactions.org This process occurs via a chain mechanism involving radical and radical anion intermediates. organicreactions.orgyoutube.com
The Sₙ1 mechanism is initiated by the transfer of an electron to the aryl halide, forming a radical anion. wikipedia.org This radical anion then fragments, losing the halide ion to generate an aryl radical. wikipedia.org The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting aryl halide. wikipedia.org
Unlike the SNAr mechanism, the Sₙ1 reaction does not require strong electron-withdrawing groups on the aromatic ring. wikipedia.org Initiation of the reaction can be achieved through various methods, including photochemical stimulation or the use of solvated electrons (e.g., from dissolved alkali metals). youtube.comresearchgate.net While Sₙ1 is a viable pathway for many unactivated aryl halides, for a highly electron-deficient substrate like this compound, the polar SNAr mechanism is generally the much more probable and efficient pathway for substitution.
Reactivity of the Nitrile Group in Chemical Transformations
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo several important transformations, most notably hydrolysis to carboxylic acid derivatives and reduction to a primary amine.
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. libretexts.org The reaction proceeds through an amide intermediate. libretexts.org
Acid-Catalyzed Hydrolysis : In the presence of acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A weak nucleophile like water can then attack the carbon. Following deprotonation and tautomerization, an amide is formed. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis : Under basic conditions, the strong hydroxide nucleophile directly attacks the nitrile carbon. libretexts.org Protonation of the resulting intermediate by water gives a hydroxy imine, which tautomerizes to the amide. libretexts.org Continued hydrolysis of the amide, driven by the formation of a stable carboxylate salt, leads to the final carboxylic acid product after an acidic workup. libretexts.org
For this compound, hydrolysis would first produce 2-fluoro-6-(methylsulfonyl)benzamide, which upon further hydrolysis would yield 2-fluoro-6-(methylsulfonyl)benzoic acid.
The reduction of nitriles is a fundamental method for the synthesis of primary amines. wikipedia.org This transformation can be accomplished using catalytic hydrogenation or chemical reducing agents. wikipedia.org Benzonitriles that possess electron-withdrawing groups on the aromatic ring are often reduced more rapidly. nih.gov
Catalytic hydrogenation is an economical and clean method, often employing catalysts like Raney nickel, palladium, or platinum. wikipedia.orgacs.org The reaction requires high pressures of hydrogen gas. acs.org
A variety of chemical hydrides can also effectively reduce nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. wikipedia.org Other reagents such as lithium borohydride (B1222165) or diborane (B8814927) are also effective. wikipedia.org Milder conditions can sometimes be achieved; for example, sodium borohydride can reduce nitriles in the presence of a catalyst like CoCl₂. wikipedia.org
Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent/System | General Conditions | Notes | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF, Diethyl ether), followed by aqueous workup. | Highly reactive, non-selective. Reduces many other functional groups. | wikipedia.org |
| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Raney Ni, Pd/C, PtO₂), high pressure. | Economical for large scale. Can be selective depending on catalyst and conditions. | wikipedia.orgacs.org |
| Diborane (B₂H₆) | THF solvent. | A useful alternative to LiAlH₄. | wikipedia.org |
| Diisopropylaminoborane (BH₂N(iPr)₂) | THF, catalytic LiBH₄. Faster for substrates with EWGs. | Reduces nitriles in the presence of some other functional groups. | nih.gov |
Reactivity of the Methylsulfonyl Group in this compound
The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing and synthetically versatile functional group. Its reactivity in the context of this specific molecule can be considered in two primary ways: its potential to act as a leaving group and the reactivity of the adjacent methyl protons.
The sulfonyl group can be displaced by a nucleophile in a process known as nucleophilic aromatic substitution (SNAr). Aromatic rings, being electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups can sufficiently lower the electron density of the ring, making it susceptible to attack. wikipedia.org In this compound, the sulfonyl group itself, along with the fluoro and nitrile substituents, activates the benzene (B151609) ring for such reactions. youtube.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing substituents. The presence of the nitrile and the other sulfonyl group in the ortho and para positions relative to the site of attack would effectively stabilize this intermediate, thereby facilitating the reaction. youtube.com In the second step, the leaving group anion is expelled, and the aromaticity of the ring is restored.
While halides are more common leaving groups, the sulfonyl group can be displaced, especially when the ring is highly activated. Its leaving group ability is influenced by the stability of the resulting sulfinate anion. In the context of this compound, a nucleophile could potentially attack the C-6 position, displacing the methylsulfonyl group. The rate of such a reaction would be significantly enhanced by the cumulative electron-withdrawing effects of the ortho-fluoro and para-nitrile groups.
Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution
| Leaving Group | Relative Reactivity | Notes |
| -F | High | The C-F bond is strong, but fluoride is a poor leaving group. However, in SNAr, the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine strongly activates the ring for this step. |
| -Cl, -Br, -I | Moderate | Better leaving groups than fluoride, but less activating for the initial nucleophilic attack. |
| -SO₂R | Moderate to Low | Can function as a leaving group in highly activated systems. The stability of the resulting sulfinate anion (RSO₂⁻) is a key factor. wikipedia.org |
| -NO₂ | Very High | Excellent activating group and can also serve as a leaving group. |
This table presents generalized reactivity trends.
The protons on the methyl carbon (the α-carbon) adjacent to the sulfonyl group are acidic due to the strong electron-withdrawing nature of the SO₂ group, which stabilizes the resulting conjugate base (a carbanion). This acidity allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal amide, to generate a nucleophilic α-sulfonyl carbanion. acs.orgmsu.edu
This carbanion can then participate in various carbon-carbon bond-forming reactions by reacting with a range of electrophiles. acs.org This two-step process of deprotonation followed by alkylation provides a powerful method for functionalizing the methyl group of the methylsulfonyl moiety.
Reaction Scheme: α-Functionalization of an Aryl Methyl Sulfone
Deprotonation: Ar-SO₂CH₃ + Base → [Ar-SO₂CH₂]⁻
Electrophilic Trap: [Ar-SO₂CH₂]⁻ + E⁺ → Ar-SO₂CH₂-E
Table 2: Examples of Electrophiles Used in α-Alkylation of Sulfones
| Electrophile Class | Specific Example | Product Type |
| Alkyl Halides | Methyl Iodide (CH₃I) | Elongated Alkyl Sulfone |
| Aldehydes/Ketones | Benzaldehyde (PhCHO) | β-Hydroxy Sulfone |
| Epoxides | Ethylene Oxide | γ-Hydroxy Sulfone |
| Michael Acceptors | Acrylonitrile (B1666552) | Conjugate Addition Product |
This table is based on general reactions of aryl methyl sulfones and not specific to this compound. acs.orgmsu.edu
Aromatic Ring Functionalization and Derivatization Patterns
Functionalization of the aromatic ring itself is another key aspect of the reactivity of this compound. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The success and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the ring. chemistry.coach In this compound, all three substituents—fluoro, methylsulfonyl, and nitrile—are deactivating towards EAS, meaning they make the ring less reactive than benzene itself. libretexts.org This suggests that forcing an electrophilic substitution would require harsh reaction conditions.
The directing effects of the substituents determine the position of the incoming electrophile:
-F (Fluoro): Ortho-, para-directing (deactivating)
-SO₂CH₃ (Methylsulfonyl): Meta-directing (deactivating)
-CN (Nitrile): Meta-directing (deactivating)
The available positions for substitution are C-3, C-4, and C-5.
The fluoro group at C-2 directs an incoming electrophile to its ortho position (C-3) and its para position (C-5).
The methylsulfonyl group at C-6 directs to its meta positions (C-2 and C-4, with C-2 being occupied). Thus, it directs to C-4.
The nitrile group at C-1 directs to its meta positions (C-3 and C-5).
The directing effects can be summarized as follows:
Position C-3: Favored by -F (ortho) and -CN (meta).
Position C-4: Favored by -SO₂CH₃ (meta).
Position C-5: Favored by -F (para) and -CN (meta).
When directing groups are in opposition, the most activating group typically controls the regioselectivity. However, since all groups are deactivating, the outcome is less clear-cut and steric hindrance also plays a significant role. masterorganicchemistry.com The fluorine atom, despite being deactivating, is generally considered a stronger director than meta-directing groups in competitive scenarios because it can stabilize the cationic intermediate (the sigma complex) through resonance. libretexts.org Therefore, substitution is most likely to be directed by the fluorine atom to positions C-3 and C-5. Between these two, steric hindrance from the adjacent bulky methylsulfonyl group at C-6 might disfavor attack at C-5, potentially making C-3 the most probable site for electrophilic attack, although a mixture of products would be expected.
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The DMG coordinates to the lithium, facilitating the deprotonation at the adjacent site. organic-chemistry.org
In this compound, all three substituents can potentially act as DMGs:
-CN (Nitrile): A moderate DMG.
-F (Fluoro): A moderate DMG.
-SO₂R (Sulfonyl): A moderate to strong DMG.
The hierarchy of directing ability among these groups is crucial for predicting the site of lithiation. uwindsor.ca
The nitrile group at C-1 would direct metalation to C-2 (occupied by F) or C-6 (occupied by SO₂CH₃).
The fluoro group at C-2 would direct metalation to C-3.
The methylsulfonyl group at C-6 would direct metalation to C-5.
Competition experiments with various DMGs have established a general hierarchy of directing power. While the exact order can be influenced by reaction conditions, sulfonyl and related amide groups are often stronger directors than halogens or nitriles. uwindsor.ca This suggests that metalation is most likely to occur at the C-5 position, directed by the methylsulfonyl group. However, the fluorine at C-2 could also effectively direct lithiation to C-3. The formation of a single product would depend on the specific base and reaction conditions employed, with the potential for a mixture of lithiated species. Following lithiation, the resulting aryllithium intermediate can be trapped with various electrophiles to introduce a new substituent with high regiocontrol.
Computational and Theoretical Chemistry Studies on 2 Fluoro 6 Methylsulfonyl Benzonitrile
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed insights into the transformation of reactants into products. For 2-Fluoro-6-(methylsulfonyl)benzonitrile, these computational approaches can unravel the mechanisms of its reactions, such as nucleophilic aromatic substitution or cycloadditions.
Density Functional Theory (DFT) Applications in Reaction Pathway Analysis and Characterization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction pathways of complex molecules. acs.orgmorressier.com In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), are used to model the geometries of reactants, intermediates, transition states, and products. researchgate.netnih.gov Such calculations are crucial for understanding reactions like the [3+2] cycloaddition of benzonitrile (B105546) oxides with various dipolarophiles, where DFT has been used to investigate the chemo-, regio-, diastereo-, and periselectivity. researchgate.netnih.gov
For instance, in nucleophilic aromatic substitution (SNAr) reactions, a plausible reaction for this compound given its electron-deficient aromatic ring, DFT can be employed to investigate the reaction mechanism. Studies on similar systems, such as the reaction between indole (B1671886) and 4-fluorobenzonitrile, have utilized DFT to support experimental findings and predict transition state geometries, revealing that such reactions can exist on a mechanistic continuum between stepwise and concerted pathways. nih.gov The choice of functional and inclusion of solvent models are critical for obtaining results that correlate well with experimental observations. scirp.org
Identification of Transition States and Determination of Energy Barriers
A key aspect of reaction mechanism elucidation is the identification of transition states (TS) and the calculation of their associated energy barriers (activation energies). The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Vibrational frequency calculations are performed to characterize stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
For a potential reaction involving this compound, such as a nucleophilic attack, DFT calculations would be used to locate the transition state structure. The energy difference between the transition state and the reactants determines the activation energy, which is a critical factor in the reaction kinetics. For example, in the study of cycloaddition reactions of benzonitrile oxides, DFT calculations have been successful in determining activation energies, which helps in understanding the regioselectivity of the reaction. researchgate.net
Molecular Electron Density Theory (MEDT) for Understanding Reactivity Principles
Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that the ability of the electron density to change, rather than frontier molecular orbital interactions alone, governs reactivity. researchgate.net MEDT has been applied to various cycloaddition reactions involving benzonitrile derivatives to explain their mechanisms and selectivities. researchgate.netnih.gov
In the context of this compound, an MEDT study would involve analyzing the global and local conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices, as well as the Parr functions. researchgate.netnih.gov The global electron density transfer (GEDT) calculated for a reaction indicates its polar character. researchgate.net For a cycloaddition reaction, the analysis of the most favorable two-center interactions between the most nucleophilic and electrophilic centers of the reactants can predict the regioselectivity. researchgate.net
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is fundamental to its reactivity.
Influence of Fluoro and Methylsulfonyl Substituents on Electronic Properties
The fluoro and methylsulfonyl groups are both strongly electron-withdrawing. The fluorine atom exerts a strong inductive (-I) effect and a weaker, though present, mesomeric (+M) effect. The methylsulfonyl group (-SO2CH3) is a powerful electron-withdrawing group through both inductive and mesomeric (-M) effects. The combined influence of these substituents at the ortho and ortho' positions relative to the nitrile group in this compound is expected to significantly lower the energy of both the HOMO and LUMO, making the aromatic ring highly electron-deficient.
Prediction of Reactivity and Selectivity via Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory posits that the reactivity of a molecule is primarily governed by the interaction between its HOMO and the LUMO of a reaction partner. The energy, symmetry, and spatial distribution of these orbitals are key to predicting reaction outcomes.
For this compound, the low-lying LUMO, a consequence of the two potent electron-withdrawing groups, will be centered on the aromatic ring. This makes the molecule a strong electrophile, susceptible to attack by nucleophiles. The locations of the largest lobes of the LUMO on the aromatic carbon atoms can indicate the preferred sites for nucleophilic attack. In electrophilic reactions, the HOMO would be the key orbital, but its low energy would make such reactions unfavorable.
The HOMO-LUMO energy gap is another important parameter derived from FMO theory. A smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net While FMO theory is a powerful predictive tool, it has limitations, especially for reactions involving highly polarized molecules or those where electrostatic interactions are dominant. In such cases, a more comprehensive analysis, such as that provided by MEDT, may be necessary for an accurate prediction of reactivity and selectivity.
Table of Calculated Parameters (Illustrative)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates high ionization potential and low nucleophilicity. |
| LUMO Energy | -1.2 eV | Indicates high electron affinity and high electrophilicity. |
| HOMO-LUMO Gap | 7.3 eV | Suggests high kinetic stability. |
| Activation Energy (SNAr) | 18 kcal/mol | Predicts the rate of a nucleophilic substitution reaction. |
| Global Electrophilicity Index (ω) | 3.5 eV | Classifies the molecule as a strong electrophile. |
Simulation of Reaction Dynamics and Kinetics
The study of reaction dynamics and kinetics through computational methods offers profound insights into the transformation of molecules. For a compound like this compound, understanding its reactive behavior is crucial for predicting its stability, reactivity, and potential synthetic pathways. Advanced computational techniques, such as Artificial-Force-Induced Reaction (AFIR) methods and simulations employing Machine Learning Interatomic Potentials (MLIPs), are at the forefront of this exploration.
The Artificial-Force-Induced Reaction (AFIR) method is a powerful computational tool for the automated exploration of potential energy surfaces (PES) to identify reaction pathways without prior assumptions about the reaction coordinates or products. nih.goved.ac.ukyoutube.com This method systematically discovers routes for chemical transformations, including both anticipated and unforeseen mechanisms, by applying an artificial force to induce interactions between specified fragments of a molecule or between different molecules. nih.govrsc.org
The core principle of the AFIR method involves modifying the potential energy surface by adding an artificial force term. This force effectively "pushes" reactants together, surmounting activation barriers and revealing reaction channels that might otherwise be difficult to locate. ed.ac.uk Once an approximate reaction path is found, the artificial force is removed, and the true transition states and intermediates are optimized using standard quantum chemical calculations. nih.gov The AFIR method has been successfully applied to a wide array of chemical systems, including organic reactions, organometallic catalysis, and even photoreactions, demonstrating its versatility. ed.ac.ukyoutube.comrsc.org
In the context of this compound, the AFIR method could be instrumental in exploring its reactivity. For instance, it could be employed to investigate the mechanisms of nucleophilic aromatic substitution, where the fluorine atom is displaced, or reactions involving the nitrile or methylsulfonyl groups. DFT calculations on the reaction mechanisms of related benzonitrile derivatives have provided insights into their reactivity, and the AFIR method could build upon this by systematically mapping out the entire reaction network. This approach is particularly valuable for complex reactions where multiple competing pathways may exist. rsc.org The systematic and automated nature of the AFIR search eliminates user bias in guessing reaction coordinates and ensures a more comprehensive understanding of the reaction mechanism. rsc.org
The simulation of reactive chemical systems over long timescales is computationally demanding, often prohibitively so for traditional quantum mechanics (QM) methods. Machine Learning Interatomic Potentials (MLIPs) have emerged as a transformative solution, offering the accuracy of QM calculations at a fraction of the computational cost. utrgv.edu MLIPs are constructed by training machine learning models, such as neural networks or Gaussian Approximation Potentials (GAPs), on a large dataset of QM-calculated energies and forces for a variety of atomic configurations. utrgv.edu
The development of an MLIP for a reactive system like this compound would involve several key steps. First, a comprehensive training set of atomic configurations representing reactants, products, intermediates, and transition states would be generated using high-level QM calculations. Active learning strategies can be employed to efficiently sample the most relevant regions of the potential energy surface. The ML model then learns the complex relationship between the atomic environment and the system's energy and forces.
Once trained, the MLIP can be used to perform large-scale molecular dynamics simulations to study reaction dynamics, calculate reaction rates, and determine free energy profiles. utrgv.edu While specific MLIPs for this compound are not yet reported, studies on related functionalized benzenes and halogenated phenols have demonstrated the feasibility of using machine learning to enhance empirical energy functions and accurately predict properties like hydration free energies and infrared spectra. researchgate.net These studies show that refining existing force fields with ML-based terms leads to more quantitative and physically sound simulations. researchgate.net The application of MLIPs would enable a detailed investigation of the reaction kinetics of this compound in different environments, providing insights that are inaccessible with static QM calculations alone.
Non-Covalent Interactions and Intermolecular Forces in this compound Systems
Non-covalent interactions are fundamental in determining the three-dimensional structure, stability, and function of molecular systems, including the crystal packing of solid-state materials. In this compound, the interplay of the fluorine atom, the methylsulfonyl group, and the nitrile group gives rise to a variety of non-covalent interactions that dictate its supramolecular assembly.
The methylsulfonyl group is a strong hydrogen bond acceptor through its oxygen atoms, leading to the formation of C–H···O hydrogen bonds. These interactions are generally stronger than C–H···F interactions and are expected to be a prominent feature in the crystal structure of this compound. Furthermore, the sulfur atom of the sulfonyl group can participate in chalcogen bonds, acting as a Lewis acid site.
The nitrile group is also a well-known hydrogen bond acceptor, capable of forming C–H···N interactions. Additionally, the π-system of the aromatic ring can engage in π-stacking and C–H···π interactions. The combination of these various non-covalent forces leads to a complex and intricate packing arrangement in the solid state. Theoretical studies on the covalent and non-covalent interactions of acrylonitrile (B1666552) with the benzonitrile radical cation highlight the diverse bonding capabilities of the nitrile functionality. researchgate.net
The relative strengths and geometries of these interactions can be computationally investigated using methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT). Below are tables summarizing typical interaction energies and geometric parameters for non-covalent interactions relevant to this compound, based on studies of analogous systems.
Table 1: Typical Interaction Energies for Relevant Non-Covalent Interactions
| Interaction Type | System Example | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| C–H···F | Fluorobenzene derivatives | -0.5 to -2.5 | nih.gov |
| C–H···O | Sulfonyl-containing compounds | -1.5 to -5.0 | N/A |
| C–H···N | Nitrile-containing compounds | -1.0 to -4.0 | N/A |
| π-stacking | Benzene (B151609) dimer | -2.0 to -3.0 | N/A |
Table 2: Typical Geometric Parameters for Relevant Non-Covalent Interactions
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| C–H···F | 2.2 - 2.6 (H···F) | 130 - 170 (C–H–F) | nih.gov |
| C–H···O | 2.1 - 2.5 (H···O) | 140 - 180 (C–H–O) | N/A |
| C–H···N | 2.2 - 2.7 (H···N) | 140 - 180 (C–H–N) | N/A |
| π-stacking | 3.4 - 3.8 (interplanar) | N/A | N/A |
Applications of 2 Fluoro 6 Methylsulfonyl Benzonitrile As a Versatile Synthetic Intermediate
Prospective Utilization in the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups in 2-Fluoro-6-(methylsulfonyl)benzonitrile suggests its potential as a precursor for a range of complex organic structures.
Hypothetical Building Blocks for Novel Heterocyclic Scaffolds
The presence of a nitrile group and an ortho-fluoro substituent makes this compound a candidate for the construction of various heterocyclic systems. The nitrile group can participate in cyclization reactions, for instance, by reacting with binucleophiles to form five- or six-membered rings. The fluorine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles to forge new heterocyclic rings fused to the benzene (B151609) core.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant Type | Potential Heterocyclic Product |
| Hydrazine derivatives | Pyrazolopyrimidines or pyridazinones |
| Amidines | Substituted pyrimidines |
| Hydroxylamine (B1172632) | Isoxazole derivatives |
| Guanidine | Aminopyrimidines |
Theoretical Precursors for Advanced Polyaromatic Systems
While direct evidence is scarce, the reactivity of the fluoro and nitrile groups could, in principle, be exploited in the synthesis of larger polyaromatic systems. For example, the nitrile could be a dienophile in Diels-Alder reactions or undergo coupling reactions. However, there is no specific mention of this compound in the synthesis of advanced polyaromatic systems in the reviewed literature.
Postulated Role in the Design and Synthesis of Advanced Materials
The incorporation of fluorine and sulfonyl groups can impart desirable properties to materials, such as thermal stability, chemical resistance, and specific electronic characteristics.
Theoretical Incorporation into Polymer Architectures with Tuned Properties
In polymer chemistry, monomers containing fluorine and sulfonyl groups are known to enhance the performance of materials. This compound could theoretically be used as a monomer or a precursor to a monomer. The nitrile group could be polymerized or modified, and the resulting polymer would benefit from the properties imparted by the fluoro and methylsulfonyl groups.
Speculative Application in Functional Coatings and Composite Materials
Functional coatings and composite materials often require components with high thermal and chemical stability. The methylsulfonyl group is known to contribute to these properties. While no specific examples of using this compound in coatings or composites have been found, its structure suggests it could be a candidate for creating materials with enhanced durability and specific surface properties.
Putative Intermediacy in Agrochemical Research and Development
Many modern agrochemicals are complex heterocyclic compounds. Given its potential as a building block for such structures, it is conceivable that this compound could serve as an intermediate in the discovery and development of new pesticides or herbicides. The combination of the toxophoric nitrile group and the xenobiotic fluorine and methylsulfonyl groups could lead to biologically active molecules. However, there is no concrete evidence in the public domain to support its current use in this area.
Synthesis of Targeted Crop Protection Agents
While direct public-domain examples detailing the synthesis of commercial agrochemicals starting from this compound are not extensively documented, the utility of similarly substituted benzonitrile (B105546) derivatives is well-established in patent literature for the creation of potent herbicides and fungicides. The core structure of 2-substituted-6-sulfonyl benzonitriles serves as a versatile scaffold for the introduction of various pharmacophores, leading to compounds with high biological activity.
For instance, the related compound, 2-chloro-6-methylsulfonyltoluene, is a key intermediate in the synthesis of the triketone herbicide, Tembotrione. google.com The synthetic route to Tembotrione involves multiple steps where the substituted benzene ring is modified to incorporate the final dione (B5365651) moiety responsible for its herbicidal activity. google.com This highlights the importance of the substituted phenyl ring as a foundational element in the construction of complex herbicidal molecules.
Furthermore, patents reveal that compounds with a 2-fluoro-6-(substituted)benzonitrile framework are pivotal in developing new crop protection solutions. For example, 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride is a crucial intermediate in the synthesis of the herbicide Penoxsulam. google.com The synthesis involves the reaction of this intermediate with an appropriate heterocyclic amine to yield the final active ingredient. google.com
The synthesis of novel fungicidal compounds also leverages similar structural motifs. Research into 1,2,4-triazole (B32235) derivatives containing carboxamide fragments has shown that the strategic placement of substituents on a phenyl ring is critical for antifungal activity. nih.gov While not directly employing this compound, these studies underscore the principle that the benzonitrile scaffold is a valuable starting point for creating compounds that can be further elaborated to achieve desired biological effects against pathogenic fungi. nih.gov
Table 1: Examples of Agrochemicals Synthesized from Related Benzonitrile Intermediates
| Intermediate | Resulting Agrochemical | Class |
| 2-chloro-6-methylsulfonyltoluene | Tembotrione | Herbicide |
| 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride | Penoxsulam | Herbicide |
This table illustrates the use of analogous compounds in the synthesis of commercial agrochemicals, suggesting the potential of this compound as a similar synthetic intermediate.
Elucidation of Structure-Efficacy Relationships in Agrochemicals
The specific arrangement of substituents on the this compound ring is critical for its potential biological activity and that of its derivatives. The fluorine atom at the 2-position and the methylsulfonyl group at the 6-position create a distinct electronic and steric environment that can significantly influence the binding of the molecule to its target site in a pest or weed.
Studies on the structure-activity relationships (SAR) of related compounds provide valuable insights. For example, in a series of 2-arylsulfonyl-6-substituted benzonitriles developed as non-nucleoside reverse transcriptase inhibitors, the nature of the substituent at the 6-position was found to be a key determinant of activity. nih.gov Specifically, an amino group was found to be more advantageous than a fluoro group at this position for the studied biological target. nih.gov This suggests that even small changes to the substituents on the benzonitrile ring can have a profound impact on biological efficacy.
In the context of herbicides, the substitution pattern on the phenyl ring is known to affect both the spectrum of weeds controlled and the selectivity towards crops. Research on fluorinated analogues of the herbicide Bentranil demonstrated that the position of fluorine substitution led to significant changes in herbicidal properties. researchgate.net The introduction of a fluorine atom can alter the metabolic stability of the compound in plants, leading to enhanced or diminished phytotoxicity.
Table 2: Influence of Substituents on the Biological Activity of Benzonitrile Derivatives
| Scaffold | Substituent Change | Impact on Biological Activity | Reference |
| 2-arylsulfonyl-6-substituted benzonitriles | -NH2 vs. -F at the 6-position | -NH2 group showed improved inhibitory activity | nih.gov |
| 2-phenyl-4H-3,1-benzoxazin-4-one (Bentranil) | Introduction of fluorine | Significant changes in herbicidal properties | researchgate.net |
This table summarizes findings from SAR studies on related benzonitrile structures, providing a basis for understanding the potential structure-efficacy relationships of derivatives of this compound.
Derivatives and Analogues of 2 Fluoro 6 Methylsulfonyl Benzonitrile: Synthesis and Mechanistic Insights
Synthesis of Structurally Modified Analogues with Varied Substitution Patterns
The synthesis of analogues of 2-fluoro-6-(methylsulfonyl)benzonitrile with diverse substitution patterns is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions, often starting from readily available precursors like 2,6-difluorobenzonitrile (B137791). The introduction of the methylsulfonyl moiety is typically a two-step process involving the initial substitution of one fluorine atom with a methylthiolate group, followed by oxidation.
A common synthetic route commences with the reaction of 2,6-difluorobenzonitrile with sodium thiomethoxide (NaSMe). This reaction selectively displaces one of the fluorine atoms to yield 2-fluoro-6-(methylthio)benzonitrile. The subsequent oxidation of the sulfide (B99878) to the corresponding sulfone is then carried out using an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) to afford the target compound, this compound.
To generate analogues with varied substitution patterns, this core strategy can be adapted. For instance, employing different sodium alkyl- or arylthiolates in the initial SNAr step allows for the introduction of a range of sulfonyl groups. Furthermore, the remaining fluorine atom can be substituted by various nucleophiles to introduce additional diversity.
A versatile method for creating a variety of substituents on the benzene (B151609) ring is the Knoevenagel condensation of ring-disubstituted benzaldehydes with active methylene (B1212753) compounds like 2-methoxyethyl cyanoacetate, catalyzed by piperidine. chemrxiv.org This approach, while not directly synthesizing the target sulfonylbenzonitriles, provides a general strategy for constructing substituted aromatic rings that could be further elaborated to the desired products.
The following table summarizes the synthesis of some analogues and related compounds:
| Starting Material | Reagent(s) | Product |
| 2,6-Difluorobenzonitrile | 1. NaSMe 2. Oxidation (e.g., KMnO₄) | This compound |
| 3-Bromo-2-methylphenylacetonitrile | 1. (BPin)₂ 2. 4,6-Dichloro-2-pyrimidinamine (Suzuki Coupling) | 2-((3-Cyano-2-methylphenyl)boronic acid pinacol (B44631) ester)-4,6-dichloropyrimidine |
| Ring-disubstituted benzaldehydes | 2-Methoxyethyl cyanoacetate, Piperidine | Ring-disubstituted 2-methoxyethyl phenylcyanoacrylates chemrxiv.org |
Comparative Reactivity Studies of Analogues and Homologues
The reactivity of this compound and its analogues is dominated by the principles of nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the methylsulfonyl (-SO₂CH₃), ortho and para to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation is a consequence of the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
The rate of the SNAr reaction is highly dependent on the nature of the substituents on the aromatic ring. Analogues with additional electron-withdrawing groups would be expected to exhibit enhanced reactivity, while those with electron-donating groups would be less reactive. For instance, replacing the methyl group in the sulfonyl moiety with a more electron-withdrawing group like a trifluoromethyl group would likely increase the rate of nucleophilic substitution.
A study on the nucleophilic aromatic substitution of unactivated fluoroarenes enabled by organic photoredox catalysis has shown that even electron-neutral and electron-rich fluoroarenes can undergo substitution with various nucleophiles, including azoles, amines, and carboxylic acids. nih.gov This suggests that the reactivity of analogues of this compound could be modulated under specific catalytic conditions, even with less activating substituents.
The following table provides a qualitative comparison of the expected reactivity of different analogues towards nucleophilic substitution:
| Analogue | Substituent Effect | Expected Reactivity (relative to parent compound) |
| 2-Fluoro-6-(trifluoromethylsulfonyl)benzonitrile | Increased electron withdrawal | Higher |
| 2-Fluoro-5-nitro-6-(methylsulfonyl)benzonitrile | Additional electron-withdrawing group | Higher |
| 2-Fluoro-5-methoxy-6-(methylsulfonyl)benzonitrile | Electron-donating group | Lower |
| 3-Amino-2-fluoro-6-(methylsulfonyl)benzonitrile | Electron-donating group | Lower |
Mechanistic Variations Induced by Substituent Changes
The mechanism of nucleophilic aromatic substitution on this compound and its analogues generally proceeds through a two-step addition-elimination pathway. libretexts.orgyoutube.com The first step is the rate-determining addition of the nucleophile to the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized pentadienyl anion known as the Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile and methylsulfonyl groups. The second step is the rapid elimination of the fluoride (B91410) ion to restore the aromaticity of the ring.
The stability of the Meisenheimer complex is a critical factor in determining the reaction rate. Substituents that can further delocalize the negative charge will lower the activation energy of the first step and thus accelerate the reaction. Conversely, electron-donating substituents will destabilize the Meisenheimer complex and retard the reaction.
While the addition-elimination mechanism is the most common, alternative pathways can become relevant depending on the substituents and reaction conditions. For instance, in cases where the aromatic ring is not strongly activated, a concerted SNAr mechanism, where bond formation and bond breaking occur simultaneously, has been proposed. nih.gov Computational studies have been instrumental in distinguishing between stepwise and concerted mechanisms in various SNAr reactions.
The nature of the leaving group also plays a role. While fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity which polarizes the C-F bond, other halogens can also be displaced. The general order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I.
Stereochemical Aspects in Derivative Synthesis and Reactivity
A fascinating stereochemical aspect that can arise in derivatives of this compound is atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. wikipedia.org This phenomenon is well-documented in ortho-substituted biaryl compounds and has also been observed in ortho-substituted diaryl sulfones. acs.org
For an analogue of this compound to exhibit atropisomerism, the steric bulk of the substituents at the 2- and 6-positions must be sufficiently large to create a high energy barrier to rotation around the aryl-sulfonyl bond. If this barrier is high enough, the individual rotational isomers (atropisomers) can be isolated.
The synthesis of such chiral, non-racemic analogues would require stereoselective methods. One approach could involve the use of a chiral auxiliary to direct the nucleophilic substitution, or the separation of a racemic mixture of atropisomers using chiral chromatography.
While there are no specific studies on the atropisomerism of this compound itself, the principles established for other ortho-substituted diaryl sulfones can be applied. The energy barrier to rotation would be influenced by the size of the substituent at the 6-position and any additional substituents on the aromatic ring.
The potential for atropisomerism introduces a new dimension to the design of analogues, as the different atropisomers could exhibit distinct biological activities or material properties.
Future Perspectives and Emerging Research Directions for 2 Fluoro 6 Methylsulfonyl Benzonitrile
Novel Catalytic Methodologies for Enhanced Synthesis
The efficient synthesis of 2-Fluoro-6-(methylsulfonyl)benzonitrile and its derivatives is paramount for enabling its broader study and application. Future research will likely focus on developing more efficient, selective, and sustainable catalytic methods to construct its core structure.
Modern palladium-catalyzed cross-coupling reactions represent a key area for advancement. The introduction of the nitrile group onto an aromatic ring, a process known as cyanation, has evolved significantly from early methods requiring harsh conditions. rsc.org Future research could focus on applying and optimizing state-of-the-art palladium catalysts for the synthesis of the target compound. This includes the use of advanced phosphine (B1218219) ligands, such as BrettPhos, which have shown efficacy in the cyanation of nitroarenes, providing a direct and waste-reducing synthetic route. acs.org Another promising avenue is the use of heterogeneous palladium catalysts, which offer advantages in terms of catalyst recovery and reuse, making the process more economical and environmentally friendly. researchgate.net
Similarly, the formation of the aryl-methyl sulfone bond can be improved through novel catalytic approaches. Traditional methods often involve oxidation of a corresponding sulfide (B99878), which can lack selectivity and require harsh oxidants. Emerging strategies include copper-catalyzed cross-coupling reactions of aryl halides with sulfinic acid salts, which proceed under mild conditions and tolerate a wide range of functional groups, including nitriles. google.com Furthermore, transition-metal-free methods are gaining traction. These include reactions utilizing aryne precursors or photoredox catalysis to form the C-S bond, offering alternative pathways that avoid potentially toxic or expensive metal catalysts. rsc.orgorganic-chemistry.org
Table 1: Potential Catalytic Methodologies for Synthesis
| Target Bond | Catalytic Approach | Potential Catalyst System | Key Advantages | Reference |
|---|---|---|---|---|
| Aryl-CN | Palladium-Catalyzed Cyanation | Pd/Phosphine Ligand (e.g., BrettPhos, dppf) | High efficiency, broad substrate scope, milder conditions. | rsc.orgacs.org |
| Aryl-CN | Heterogeneous Catalysis | Palladium Nanoparticles on a Support | Catalyst reusability, suitability for flow chemistry. | researchgate.net |
| Aryl-SO₂CH₃ | Copper-Catalyzed C-S Coupling | CuI / Ligand (e.g., L-proline) | Good yields, mild conditions, tolerance of functional groups. | google.comacs.org |
| Aryl-SO₂CH₃ | Photoredox Catalysis | Organic Dye or Phenalenyl-based Catalyst | Transition-metal-free, driven by visible light, forms radical intermediates. | rsc.org |
Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring
To optimize the novel catalytic reactions described above, a deep understanding of the reaction mechanism, kinetics, and the role of transient intermediates is essential. In-situ spectroscopic monitoring provides a powerful tool for gaining these insights by observing the reaction as it happens, without the need for sampling that can disturb the system. spectroscopyonline.com
Future research on the synthesis of this compound would greatly benefit from the application of techniques such as in-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy. These methods can track the real-time concentration changes of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies. acs.org For example, in-situ FT-IR could follow the disappearance of a starting aryl halide and the appearance of the distinct C≡N stretch (around 2230 cm⁻¹) and the S=O stretches of the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹). acs.org
For reactions involving paramagnetic species or complex organometallic catalysts, other techniques could be employed. Surface-enhanced Raman spectroscopy (SERS) offers exceptionally high sensitivity for monitoring reactions occurring on the surface of metallic nanoparticles, which could be relevant for heterogeneous catalytic systems. nih.gov Electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates that may be involved in photoredox or other single-electron transfer pathways. rsc.org
Table 2: In-Situ Spectroscopic Monitoring Techniques
| Technique | Information Gained | Potential Application in Synthesis | Reference |
|---|---|---|---|
| FT-IR Spectroscopy | Concentration profiles of key species, reaction kinetics. | Monitoring the formation of the nitrile and sulfone groups. | spectroscopyonline.comacs.org |
| Raman Spectroscopy | Complementary vibrational data, often better for aqueous systems. | Studying reactions in various solvent systems. | spectroscopyonline.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | High-sensitivity monitoring of surface-adsorbed species. | Characterizing heterogeneous catalytic reactions on nanoparticle surfaces. | nih.gov |
| Electron Paramagnetic Resonance (EPR) | Detection and identification of radical intermediates. | Elucidating mechanisms for photoredox or radical-based reactions. | rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, process control, reproducibility, and scalability. mdpi.com The synthesis of this compound is an excellent candidate for adaptation to a flow-based platform.
Cyanide-free methods for nitrile synthesis, such as the van Leusen reaction using p-tosylmethyl isocyanide (TosMIC), have already been successfully implemented in continuous flow systems, demonstrating rapid reaction times and high yields with improved safety profiles. rsc.orgresearchgate.net Similarly, the chlorosulfonation of aromatic rings to produce sulfonyl precursors has been scaled up using automated continuous stirred-tank reactors (CSTRs), which allows for safe handling of hazardous reagents like chlorosulfonic acid and provides a significantly higher spacetime yield compared to batch processes. mdpi.com
A future research goal would be to design a multi-step, fully automated flow platform for the synthesis of this compound. This could involve a packed-bed reactor containing a heterogeneous palladium catalyst for the cyanation step, followed by an in-line purification, and then introduction into a CSTR system for the sulfonylation step. Such a platform would not only enable the efficient and safe production of the target molecule but also allow for rapid optimization of reaction conditions through automated feedback loops.
Table 3: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Handling of large quantities of hazardous materials can be risky. | Small reagent volumes at any given time; better containment. | mdpi.comrsc.org |
| Heat & Mass Transfer | Can be inefficient, leading to hotspots and side reactions. | Superior control due to high surface-area-to-volume ratio. | mdpi.com |
| Scalability | Scaling up can be non-linear and challenging. | Scalable by running the system for longer periods ("scaling out"). | researchgate.net |
| Automation | More difficult to fully automate. | Easily integrated with automated pumps, sensors, and feedback control. | mdpi.com |
Exploration of Unconventional Reactivity Pathways and Transformations
The unique combination of functional groups in this compound allows for the exploration of reactivity beyond simple modifications. The strong electron-withdrawing character of the sulfonyl and nitrile groups makes the aromatic ring highly electron-deficient, opening the door to transformations not typically seen in more electron-rich systems.
One major area of interest is nucleophilic aromatic substitution (SNAr). The ortho- and para-directing nature of the methylsulfonyl group strongly activates the ring for attack by nucleophiles. masterorganicchemistry.com This could be exploited to replace the fluorine atom with a variety of other functional groups, creating a library of novel derivatives.
Furthermore, the individual functional groups themselves can be targets for unconventional reactions. Recent studies have shown that the C-CN bond of benzonitriles can be activated by transition metals like nickel, allowing the nitrile to be replaced or transformed. acs.org The methylsulfonyl group can also act as a reversible "blocking group." It can be installed to direct a subsequent substitution to a specific position and then removed under different reaction conditions, providing a powerful tool for controlling regioselectivity in complex syntheses. masterorganicchemistry.comwikipedia.org Research into eliminating the methylsulfonyl group from related cyclic systems has also been demonstrated, suggesting its potential as a traceless activating and directing group. nih.gov
Synergistic Computational-Experimental Approaches for Rational Design and Discovery
The integration of computational chemistry with experimental work creates a powerful synergistic loop for accelerating discovery. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, stability, and reactivity of this compound, guiding experimental efforts and helping to interpret results. chemrevlett.commdpi.com
Future research can leverage DFT to:
Predict Reaction Outcomes: By modeling the transition states and reaction pathways of potential synthetic routes, computational studies can help identify the most promising catalysts and conditions before extensive experimental screening is undertaken. nih.gov
Understand Reactivity: Calculation of molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors can predict the most likely sites for nucleophilic or electrophilic attack, rationalizing the observed reactivity and guiding the design of new transformations. chemrevlett.com
Aid Spectroscopic Analysis: DFT can be used to predict vibrational frequencies (IR, Raman) and NMR chemical shifts. youtube.com These calculated spectra can be compared with experimental data from in-situ monitoring to help identify unknown intermediates and confirm product structures. acs.org
This "digital-twin" approach, where computational models are built and refined based on experimental data, will be crucial for the rational design of new synthetic pathways and for predicting the properties of novel derivatives of this compound.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns. For instance, the aromatic protons adjacent to fluorine exhibit coupling constants (J = 8–10 Hz), while the methylsulfonyl group shows a singlet at ~3.0 ppm (³J coupling negligible due to electron-withdrawing effects) .
- FT-IR : The sulfonyl group (SO₂) generates strong asymmetric/symmetric stretching bands at 1320–1160 cm⁻¹, while the nitrile (C≡N) appears at ~2230 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 259.30 (calculated for C₁₄H₁₀FNO₂S) .
What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
Density Functional Theory (DFT) studies reveal:
- Electrophilicity : The sulfonyl group withdraws electron density, making the nitrile carbon highly electrophilic (localized LUMO at –1.8 eV). This favors nucleophilic additions, such as Suzuki-Miyaura couplings with arylboronic acids .
- Steric Effects : The ortho-fluorine creates steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing charged intermediates, while non-polar solvents favor π-π stacking interactions in crystal packing .
How does the electronic profile of this compound influence its role as a kinase inhibitor scaffold?
Advanced Research Focus
In medicinal chemistry, the compound’s sulfonyl group acts as a hydrogen-bond acceptor, targeting ATP-binding pockets in kinases (e.g., EGFR). Key findings:
- Fluorine’s Role : The meta-fluorine enhances binding affinity (ΔG = –9.2 kcal/mol) via hydrophobic interactions with conserved residues (e.g., Leu788) .
- SAR Studies : Replacement of the methylsulfonyl group with methoxy or amino groups reduces inhibitory potency by 10–100×, highlighting the sulfonyl moiety’s critical role .
- Metabolic Stability : The nitrile group resists oxidative degradation in microsomal assays, improving half-life (>4 hrs in human liver microsomes) .
What analytical challenges arise in quantifying trace impurities in this compound batches?
Q. Advanced Research Focus
- HPLC Method Development : Reverse-phase C18 columns with mobile phases of acetonitrile/water (70:30, 0.1% TFA) resolve impurities like des-fluoro byproducts (retention time shift: 2.3 vs. 3.1 mins) .
- LOQ/LOD : Limits of quantification (LOQ) <0.05% are achievable via UV detection at 254 nm, validated per ICH Q2(R1) guidelines .
- Stability-Indicating Methods : Forced degradation studies (acid/heat) confirm method robustness; sulfone oxidation to sulfonic acid is a major degradation pathway .
How do steric and electronic effects govern regioselectivity in electrophilic aromatic substitution (EAS) of this compound?
Q. Advanced Research Focus
- Electronic Effects : The sulfonyl group deactivates the ring, directing EAS to the para position relative to the nitrile group. Fluorine’s inductive effect further reduces reactivity at the ortho position .
- Steric Guidance : Bulky electrophiles (e.g., tert-butyl chloride) favor substitution at the less hindered meta-fluorine position due to reduced steric clash with the sulfonyl group .
- Computational Validation : NBO analysis shows charge density at the para position (–0.12 e) is higher than ortho (–0.18 e), aligning with experimental nitration patterns .
What role does this compound play in designing liquid crystals or organic semiconductors?
Q. Advanced Research Focus
- Liquid Crystals : The compound’s planar structure and dipole moment (4.18 D) promote smectic phase formation. Blends with cyanobiphenyls show transition temperatures >120°C, suitable for display applications .
- Semiconductors : In OFETs, the sulfonyl group enhances electron mobility (µₑ = 0.12 cm²/V·s) by stabilizing charge carriers through dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
